5-Chloro-2-ethenylpyridin-3-amine
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Overview
Description
5-Chloro-2-ethenylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of a chlorine atom at the 5th position, an ethenyl group at the 2nd position, and an amine group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethenylpyridin-3-amine typically involves the chlorination of 2-ethenylpyridine followed by amination. One common method starts with 2-ethenylpyridine, which undergoes chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5th position. The resulting intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethenylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 5-Chloro-2-ethylpyridin-3-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used
Scientific Research Applications
5-Chloro-2-ethenylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethenylpyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorine and ethenyl groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the chlorine and ethenyl groups, making it less reactive in certain substitution reactions.
5-Chloro-2-methylpyridin-3-amine: Similar structure but with a methyl group instead of an ethenyl group, affecting its chemical reactivity and biological activity.
2-Ethenylpyridine: Lacks the chlorine and amine groups, making it less versatile in chemical modifications
Uniqueness
5-Chloro-2-ethenylpyridin-3-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the chlorine and ethenyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H7ClN2 |
---|---|
Molecular Weight |
154.60 g/mol |
IUPAC Name |
5-chloro-2-ethenylpyridin-3-amine |
InChI |
InChI=1S/C7H7ClN2/c1-2-7-6(9)3-5(8)4-10-7/h2-4H,1,9H2 |
InChI Key |
GHXVFOMECNLNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=N1)Cl)N |
Origin of Product |
United States |
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